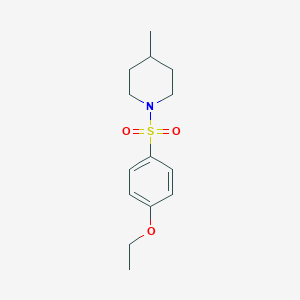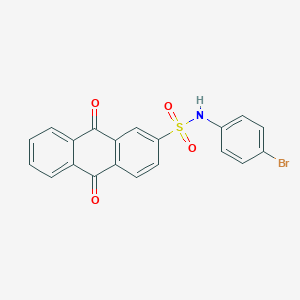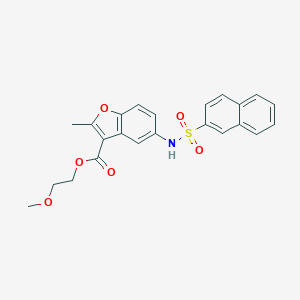![molecular formula C25H25NO5S B491537 Methyl 2-(tert-butyl)-5-(4-methylphenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate CAS No. 329903-85-7](/img/structure/B491537.png)
Methyl 2-(tert-butyl)-5-(4-methylphenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(tert-butyl)-5-(4-methylphenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate is a complex organic compound that features a naphthofuran core with various substituents, including a tert-butyl group, a methylphenylsulfonamido group, and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(tert-butyl)-5-(4-methylphenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from commercially available precursors
Formation of Naphthofuran Core: The naphthofuran core can be synthesized via a cyclization reaction involving a naphthol derivative and a suitable electrophile under acidic or basic conditions.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonamido Group Addition: The sulfonamido group can be added via a sulfonation reaction using a sulfonyl chloride derivative and a base such as triethylamine.
Carboxylate Ester Formation: The carboxylate ester can be formed through esterification of the corresponding carboxylic acid using methanol and an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
化学反应分析
Types of Reactions
Methyl 2-(tert-butyl)-5-(4-methylphenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce functional groups such as esters or sulfonamides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-(tert-butyl)-5-(4-methylphenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for various synthetic pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of Methyl 2-(tert-butyl)-5-(4-methylphenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamido group can form hydrogen bonds, while the naphthofuran core can participate in π-π stacking interactions, contributing to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 2-(tert-butyl)-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate: Similar structure but lacks the methyl group on the phenyl ring.
Methyl 2-(tert-butyl)-5-(4-chlorophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
Methyl 2-(tert-butyl)-5-(4-methylphenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate is unique due to the presence of the tert-butyl group, which can influence the compound’s steric and electronic properties, and the specific substitution pattern on the naphthofuran core, which can affect its reactivity and interactions with other molecules.
属性
IUPAC Name |
methyl 2-tert-butyl-5-[(4-methylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5S/c1-15-10-12-16(13-11-15)32(28,29)26-20-14-19-21(24(27)30-5)23(25(2,3)4)31-22(19)18-9-7-6-8-17(18)20/h6-14,26H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTLTZRAIGDFIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-bromo-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491454.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491457.png)

![3-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B491469.png)
![[4-(4-Hydroxy-phenylsulfamoyl)-phenyl]-carbamic acid methyl ester](/img/structure/B491473.png)

![2-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B491480.png)
![2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B491485.png)
![Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491486.png)
![N-[(4-fluorophenyl)sulfonyl]phenylalanine](/img/structure/B491487.png)
![4-fluoro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B491488.png)
![Isopropyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491494.png)
![(3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine](/img/structure/B491504.png)

